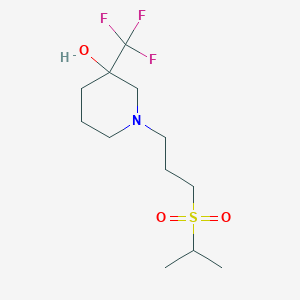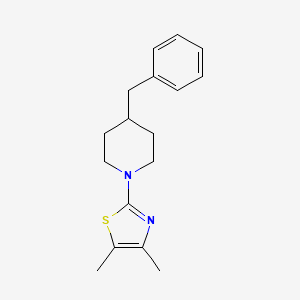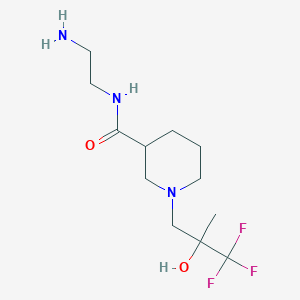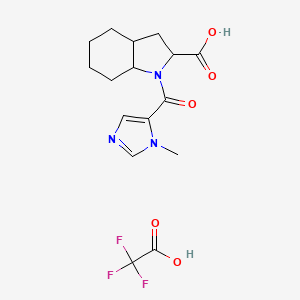![molecular formula C12H17NO5S2 B7049592 2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7049592.png)
2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid is a complex organic compound that features a morpholine ring substituted with a sulfonyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2,5-dimethylthiophene with appropriate reagents.
Sulfonylation: The thiophene derivative is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Morpholine Ring Formation: The sulfonylated thiophene is reacted with morpholine under controlled conditions to form the morpholine ring.
Acetic Acid Substitution: Finally, the morpholine derivative is reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may interact with cellular membranes, affecting their properties. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylthiophen-2-yl)acetic acid: Lacks the sulfonyl and morpholine groups, making it less versatile.
4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholine: Lacks the acetic acid moiety, which may reduce its reactivity.
2-[4-(Thiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid: Lacks the methyl groups on the thiophene ring, potentially altering its electronic properties.
Uniqueness
2-[4-(3,5-Dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity, while the morpholine ring improves its solubility and bioavailability. The thiophene ring contributes to its electronic properties, making it useful in various applications.
Properties
IUPAC Name |
2-[4-(3,5-dimethylthiophen-2-yl)sulfonylmorpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-8-5-9(2)19-12(8)20(16,17)13-3-4-18-7-10(13)6-11(14)15/h5,10H,3-4,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODHBIQSOXZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N2CCOCC2CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7049513.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7049517.png)
![2-(Methoxymethyl)-4-[[3-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7049523.png)
![3,5-Dimethyl-4-[[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7049529.png)
![3-(5-Ethylfuran-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine](/img/structure/B7049534.png)
![4-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-3-ylmorpholine](/img/structure/B7049546.png)

![3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine](/img/structure/B7049567.png)

![3-[1-(2-Cyclobutylethylsulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B7049569.png)


![6-[4-[(3-Methylimidazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7049600.png)
![N-[[1-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7049605.png)
